2,2-二甲氧基乙基异腈

描述

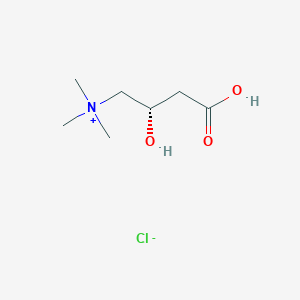

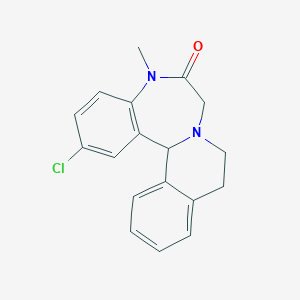

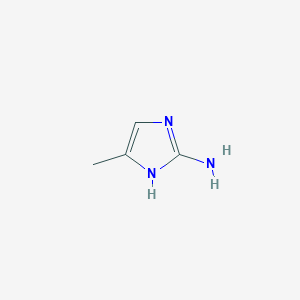

2,2-Dimethoxyethyl isocyanide, also known as DMEIC, is an isocyanide compound that has gained significant attention in the field of organic chemistry due to its unique reactivity and versatility. It is a colorless liquid with a pungent odor and is widely used in various chemical reactions, including the synthesis of heterocyclic compounds, peptides, and natural products.

科学研究应用

多组分反应 (MCRs) 在聚合物科学中的应用

异腈在多组分反应 (MCRs) 中起着至关重要的作用,它将三个或更多个起始组分在温和条件下通过一锅法合成单一产物 。涉及 2,2-二甲氧基乙基异腈的两种成熟的 MCRs 是:

a. Passerini 三组分反应 (P-3CR):异腈的变色龙性质

异腈是有机化学中独特的官能团。它们的碳原子可以参与多种反应。 例如,它们可以充当亲核试剂、亲电试剂,甚至形成金属配合物 。

异腈的原位生成

研究人员使用 Leuckart–Wallach 法生成所需的异腈,然后在原位与 2,2-二甲氧基乙胺、多聚甲醛和 2-苯乙酸在 MeOH 中反应 。

作用机制

Target of Action

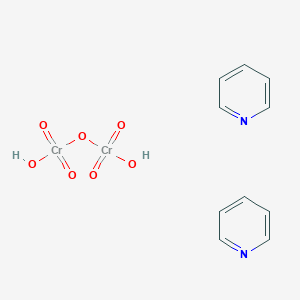

2,2-Dimethoxyethyl isocyanide is a reagent used in multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions . These reactions are important tools for macromolecular design due to their modular character . The primary targets of this compound are carboxylic acids, ketones or aldehydes, and primary amines, which are the starting components of these reactions .

Mode of Action

The mode of action of 2,2-Dimethoxyethyl isocyanide involves its interaction with its targets in the Passerini and Ugi reactions. In the Passerini three-component reaction (P-3CR), a carboxylic acid, a ketone or aldehyde, and an isocyanide react to form an α-acyloxycarboxamide . The isocyanide acts as both a nucleophile, attacking the carbonyl group of the adduct, and an electrophile, reacting with the carboxylic acid moiety in a so-called α-addition . The resulting intermediate rearranges via intramolecular acyl transfer to generate the α-acyloxycarboxamide .

In the Ugi four-component reaction (U-4CR), a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine react to generate an α-aminoacylamide . The isocyanide again plays a dual role, attacking the electrophilic center of the iminium ion while also acting as an electrophile and reacting with the carboxylic acid .

Biochemical Pathways

The biochemical pathways affected by 2,2-Dimethoxyethyl isocyanide are those involved in the synthesis of macromolecules through the Passerini and Ugi reactions . These reactions are used for monomer synthesis, as polymerization techniques, and for postpolymerization modification . They also provide architecture control, sequence control, and sequence definition .

安全和危害

Isocyanates, including 2,2-Dimethoxyethyl isocyanide, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .

未来方向

生化分析

Biochemical Properties

These reactions are often employed in combinatorial or medicinal chemistry .

Cellular Effects

Isocyanides are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . This suggests that 2,2-Dimethoxyethyl isocyanide may have similar inhibitory effects on certain cellular processes.

Molecular Mechanism

Isocyanides are known to participate in multicomponent reactions, such as the Passerini three-component reaction (P-3CR) and Ugi four-component reaction (U-4CR) . These reactions involve the interaction of an isocyanide with other compounds to form complex products .

Temporal Effects in Laboratory Settings

Isocyanides are known for their poor stability, which often limits their widespread applications in common laboratory practice and industrial settings .

Metabolic Pathways

Isocyanides are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes .

属性

IUPAC Name |

2-isocyano-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSDTQNBQUWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

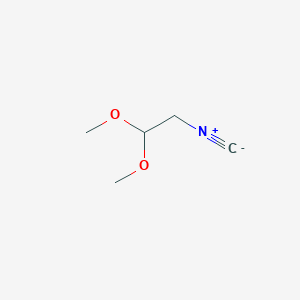

COC(C[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。